molecular formula C16H18ClNO3S B2700566 3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide CAS No. 1396805-64-3

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

Cat. No.: B2700566
CAS No.: 1396805-64-3
M. Wt: 339.83
InChI Key: XHEMHDVZQMXORH-UHFFFAOYSA-N
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Description

Professional, researcher-focused product description cannot be generated at this time. The compound "3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide" was not identified in current scientific literature or commercial catalogs through this search. To create accurate and compelling content, please consult specialized chemical databases (e.g., SciFinder, Reaxys), internal research data, or the originating chemist. Once data is obtained, highlight its research applications (e.g., as an enzyme inhibitor ), mechanism of action, and unique structural features compared to published benzenesulfonamide compounds .

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-12-14(17)8-5-9-16(12)22(20,21)18-11-10-15(19)13-6-3-2-4-7-13/h2-9,15,18-19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEMHDVZQMXORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, also known by its CAS number 1396805-64-3, is a synthetic sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C16H18ClNO3SC_{16}H_{18}ClNO_3S, with a molecular weight of 339.8 g/mol. The compound features a sulfonamide group, which is significant for its biological activity, particularly in antimicrobial and enzyme inhibition contexts.

PropertyValue
Molecular FormulaC₁₆H₁₈ClNO₃S
Molecular Weight339.8 g/mol
CAS Number1396805-64-3
StructureChemical Structure

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folate metabolism, leading to bacterial growth inhibition. The specific interaction of this compound with DHPS has not been extensively documented, but it is hypothesized that similar mechanisms apply.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.

  • In vitro Studies : Laboratory studies have shown that related sulfonamides inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Case Study : A study involving a novel sulfonamide derivative reported significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Activity

Emerging data suggest that certain sulfonamides may also exhibit antiparasitic properties. For example, similar compounds have been evaluated for their effects on Plasmodium species, the causative agents of malaria.

  • In vivo Studies : In murine models infected with Plasmodium yoelii, related compounds showed a marked reduction in parasitemia and improved survival rates .

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that while some sulfonamides can cause adverse reactions such as hypersensitivity or hematological effects, the specific toxicity profile of this compound remains to be thoroughly investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide
  • Substituents : The benzene ring has 5-fluoro and 2-methoxy groups instead of 3-chloro and 2-methyl.
  • The methoxy group contributes to lipophilicity, contrasting with the target compound’s 2-methyl group, which offers steric hindrance without significant electronic effects.
  • Hydroxypropyl Chain : Both compounds share the 3-hydroxy-3-phenylpropyl group, suggesting comparable hydrogen-bonding capabilities.
N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide
  • Substituents : Features a 3-methoxy group on the benzene ring and a simpler N-(3-chlorophenyl) group.
  • The 3-methoxy group may improve solubility in organic solvents but reduce aqueous solubility relative to the target’s 2-methyl and 3-chloro substituents.
2-Chloro-N-(3-Methylphenyl)Benzamide
  • Core Structure : A benzamide (amide-linked) rather than a sulfonamide.
  • Functional Impact :
    • Amide vs. Sulfonamide : Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17), affecting ionization and pharmacokinetics.
    • The 2-chloro substituent mirrors the target’s 3-chloro group but lacks the steric bulk of the hydroxy-phenylpropyl chain.

Physicochemical Properties

Property Target Compound N-[3-(3-Chlorophenyl)... (E3) N-(3-Chlorophenyl)... (E7) 2-Chloro-N-(3-Methylphenyl)Benzamide (E6)
Solubility Moderate (hydroxyl enhances H₂O solubility) Low (fluoro/methoxy increase lipophilicity) Low (methoxy dominates) Low (amide group, no polar substituents)
Electron Effects Moderate (Cl and CH₃) High (F and OCH₃) Moderate (OCH₃) Low (Cl only)
Steric Bulk High (phenylpropyl chain) High (similar chain) Low (simple N-aryl) Moderate (3-methylphenyl)
Coordination Potential Sulfonamide O/S, hydroxyl O Sulfonamide O/S Sulfonamide O/S Amide O (weaker ligand)

Q & A

Q. What accelerated stability testing protocols evaluate degradation pathways?

  • Methodological Answer : Conduct ICH Q1A-compliant stress testing :
  • Thermal degradation : 40–60°C for 14 days.
  • Photolysis : UV light (ICH Option 2).
  • Hydrolytic stability : pH 1–13 buffers.
  • Analyze degradants via LC-MS and compare to reference standards .

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